N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. It belongs to a class of compounds characterized by a chromene core structure, which is fused with a methoxyphenyl group and an amide functional group. The compound's unique structure contributes to its potential biological activities, making it a subject of interest in various scientific studies.
This compound can be synthesized through specific chemical reactions involving starting materials such as 4-methoxyaniline and 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. It is commercially available from various chemical suppliers and is identified by its CAS number 880793-04-4.
N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is classified as an organic compound, specifically within the categories of chromenes and carboxamides. Its molecular formula is C₁₈H₁₅N₁O₄, with a molecular weight of approximately 309.3 g/mol.
The synthesis of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Following the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide in high purity.
The molecular structure of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide features:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅N₁O₄ |
Molecular Weight | 309.3 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide |
CAS Number | 880793-04-4 |
InChI | InChI=1S/C18H15NO4/c1-3... |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The resulting products from these reactions can lead to various derivatives useful in further chemical synthesis.
The mechanism of action for N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide primarily involves its interaction with biological targets such as enzymes and receptors:
These interactions contribute to the compound's potential therapeutic effects, including anti-inflammatory and anticancer properties.
The physical properties of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Chemical properties include stability under standard conditions, solubility in organic solvents, and reactivity with various functional groups.
N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific applications:
This compound's unique structural features make it a valuable asset in ongoing research across multiple scientific disciplines.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: